Sucrose-1,1,6,6,6',6'-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose-1,1,6,6,6’,6’-d6 is a deuterium-labeled form of sucrose, a disaccharide composed of glucose and fructose. The deuterium atoms replace the hydrogen atoms at specific positions in the molecule, making it useful for various scientific research applications. The molecular formula of Sucrose-1,1,6,6,6’,6’-d6 is C12H16D6O11, and it has a molecular weight of 348.33 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose-1,1,6,6,6’,6’-d6 involves the selective replacement of hydrogen atoms with deuterium atoms. This can be achieved through chemical reactions that introduce deuterium into the sucrose molecule. One common method is the catalytic exchange reaction, where sucrose is treated with deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of Sucrose-1,1,6,6,6’,6’-d6 typically involves large-scale catalytic exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the deuterium-labeled sucrose .
Chemical Reactions Analysis
Types of Reactions
Sucrose-1,1,6,6,6’,6’-d6 undergoes various chemical reactions, including:
Oxidation: Sucrose can be oxidized to produce different products, such as gluconic acid and fructose.
Reduction: Reduction reactions can convert sucrose into sugar alcohols like sorbitol and mannitol.
Substitution: Deuterium atoms in Sucrose-1,1,6,6,6’,6’-d6 can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Gluconic acid, fructose.
Reduction: Sorbitol, mannitol.
Substitution: Deuterium-labeled derivatives with different functional groups.
Scientific Research Applications
Sucrose-1,1,6,6,6’,6’-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of sucrose metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sucrose.
Industry: Applied in the food industry for quality control and authenticity testing of sucrose-containing products .
Mechanism of Action
The mechanism of action of Sucrose-1,1,6,6,6’,6’-d6 involves its incorporation into metabolic pathways where it behaves similarly to regular sucrose. The deuterium atoms provide a distinct mass difference, allowing researchers to track the molecule using mass spectrometry. This helps in understanding the molecular targets and pathways involved in sucrose metabolism .
Comparison with Similar Compounds
Similar Compounds
Sucrose: The non-labeled form of Sucrose-1,1,6,6,6’,6’-d6.
Glucose: A monosaccharide component of sucrose.
Fructose: Another monosaccharide component of sucrose.
Maltose: A disaccharide composed of two glucose units.
Uniqueness
Sucrose-1,1,6,6,6’,6’-d6 is unique due to its deuterium labeling, which makes it particularly useful for tracing and studying metabolic pathways. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the molecule is required .
Properties
CAS No. |
955943-30-3 |
---|---|
Molecular Formula |
C₁₂H₁₆D₆O₁₁ |
Molecular Weight |
348.33 |
Synonyms |
β-D-Fructofuranosyl α-D-Glucopyranoside-d6; (+)-Sucrose-d6; Amerfond-d6; Beet Sugar-d6; Cane Sugar-d6; Carrare C 10-d6; Compressuc-d6; Confectioner’s Sugar-d6; D-(+)-Saccharose-d6; D-(+)-Sucrose-d6; D-Sucrose-d6; Frost Sugar-d6; GNE 410-d6; Granulate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.